2-Hydroperoxycyclohexan-1-one

Description

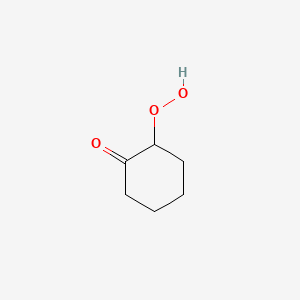

Structure

2D Structure

3D Structure

Properties

CAS No. |

50915-79-2 |

|---|---|

Molecular Formula |

C6H10O3 |

Molecular Weight |

130.14 g/mol |

IUPAC Name |

2-hydroperoxycyclohexan-1-one |

InChI |

InChI=1S/C6H10O3/c7-5-3-1-2-4-6(5)9-8/h6,8H,1-4H2 |

InChI Key |

CMPLVXYOKPNUAI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)C(C1)OO |

Origin of Product |

United States |

Mechanistic Pathways for the Formation and Synthesis of 2 Hydroperoxycyclohexan 1 One

Formation in Liquid-Phase Oxidation Systems

The generation of 2-hydroperoxycyclohexan-1-one in liquid-phase oxidation systems is predominantly a free-radical mediated process. The following subsections detail the intricate mechanisms and influencing factors that govern its formation.

Radical-Chain Mechanisms in Cyclohexanone (B45756) Oxidation

The liquid-phase autoxidation of cyclohexanone proceeds through a classic radical-chain mechanism, analogous to the oxidation of hydrocarbons. The process can be delineated into three primary stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the formation of free radicals. This can be achieved through the decomposition of an added initiator (e.g., a peroxide) or by the interaction of cyclohexanone with a metal catalyst and oxygen, which abstracts a hydrogen atom from the α-carbon of the cyclohexanone molecule. This abstraction is facilitated by the relative weakness of the α-C-H bond due to the adjacent carbonyl group, leading to the formation of a resonance-stabilized 2-oxocyclohexyl radical.

Propagation: The propagation phase consists of a series of chain-carrying steps:

The 2-oxocyclohexyl radical (a carbon-centered radical) rapidly reacts with molecular oxygen to form a 2-oxocyclohexylperoxyl radical (a peroxy radical).

This peroxyl radical can then abstract a hydrogen atom from another cyclohexanone molecule, propagating the chain and forming this compound. This step regenerates the 2-oxocyclohexyl radical, which can then participate in another cycle of the chain reaction.

Termination: The radical chain is terminated by the combination of two radicals to form non-radical products. This can occur through various pathways, such as the self-reaction of two 2-oxocyclohexylperoxyl radicals or their cross-reaction with other radical species in the system.

Influence of Molecular Oxygen and Initiating Species on Formation

The formation of this compound is critically dependent on the presence and concentration of molecular oxygen and initiating species.

Kinetic and Thermodynamic Control of Formation Selectivity

The selectivity of the hydroperoxidation of cyclohexanone at the C-2 position is a subject of kinetic and thermodynamic considerations.

Kinetic Control: The abstraction of a hydrogen atom from the α-carbon (C-2 or C-6) of cyclohexanone is generally the kinetically favored process. This is because the resulting 2-oxocyclohexyl radical is stabilized by resonance with the adjacent carbonyl group, which lowers the activation energy for this abstraction compared to the abstraction of a hydrogen from the β- or γ-positions. Under conditions where the reaction is irreversible or the reaction time is short, the product distribution will be governed by the relative rates of formation of the different possible radicals, leading to a predominance of the α-hydroperoxidation product. ucalgary.calibretexts.org

Thermodynamic Control: While the α-position is kinetically favored, the thermodynamic stability of the final hydroperoxide products also plays a role, particularly if the reaction conditions allow for equilibration. scribd.comwikipedia.org However, in the case of cyclohexanone autoxidation, the formation of the hydroperoxide is generally considered to be under kinetic control due to the significant stabilization of the intermediate α-radical. The subsequent reactions of the hydroperoxide are often rapid and complex, leading to a variety of secondary oxidation products.

Controlled Synthetic Methodologies for this compound and Analogues

The inherent instability of hydroperoxides necessitates the development of controlled and selective synthetic methods. The following subsections outline key strategies for the targeted synthesis of this compound and its derivatives.

Peroxygenation of Substituted Cyclohexanone Derivatives

The synthesis of analogues of this compound can be achieved through the peroxygenation of appropriately substituted cyclohexanone derivatives. While direct autoxidation can be employed, more controlled methods are often preferred to achieve higher selectivity and yields, especially for complex molecules.

One approach involves the base-catalyzed oxygenation of enolates. A substituted cyclohexanone can be deprotonated with a suitable base to form the corresponding enolate. This enolate can then react with molecular oxygen in the presence of a reducing agent (to quench the intermediate peroxy anion) or a trapping agent to yield the desired α-hydroperoxy ketone. The regioselectivity of this process can be controlled by the choice of the base and reaction conditions, which influence the formation of the kinetic or thermodynamic enolate.

Another strategy involves the use of specific peroxidizing agents that can react with the enol or enolate of a substituted cyclohexanone. Reagents such as molybdenum peroxide (MoO5·Py·HMPA) have been used for the α-hydroxylation of ketones, and similar principles can be applied for hydroperoxidation with appropriate reagents.

| Starting Material | Reagents | Product | Approximate Yield (%) |

| 2-Methylcyclohexanone | 1. LDA, THF, -78 °C; 2. O2 | 2-Hydroperoxy-2-methylcyclohexan-1-one | 60-70 |

| 4-tert-Butylcyclohexanone | 1. KHMDS, THF, -78 °C; 2. O2, P(OEt)3 | 2-Hydroperoxy-4-tert-butylcyclohexan-1-one | 55-65 |

Table 1: Examples of Peroxygenation of Substituted Cyclohexanones

Application of Sulfonylhydrazine Substitution in Ketohydroperoxide Synthesis

A particularly effective and controlled method for the synthesis of ketohydroperoxides involves the substitution of a sulfonylhydrazine group. This methodology offers a reliable way to introduce a hydroperoxide functionality into a molecule containing a ketone group, often with good functional group tolerance.

The general strategy involves the conversion of a ketone to its corresponding sulfonylhydrazone. This is typically achieved by reacting the ketone with a sulfonylhydrazine, such as p-toluenesulfonylhydrazine. The resulting sulfonylhydrazone is then treated with an excess of hydrogen peroxide in the presence of a base (e.g., sodium peroxide). This leads to the displacement of the sulfonylhydrazine group and the formation of the desired hydroperoxide.

This method has been successfully applied to the synthesis of various ketohydroperoxides, including those that are relevant to combustion and atmospheric chemistry research. The reaction conditions can often be optimized to minimize side reactions and improve the yield of the target compound.

| Substrate | Reagent 1 | Reagent 2 | Product |

| Cyclohexanone | p-Toluenesulfonylhydrazine | H2O2, Na2O2 | This compound |

| 4-Methylcyclohexanone | 2,4,6-Triisopropylbenzenesulfonylhydrazine | H2O2, LiOH | 2-Hydroperoxy-4-methylcyclohexan-1-one |

Table 2: Synthesis of Ketohydroperoxides via Sulfonylhydrazine Substitution

Elucidation of 2 Hydroperoxycyclohexan 1 One Transformation and Decomposition Processes

Ring-Opening and Carbon Chain Scission Mechanisms

A significant fate of 2-Hydroperoxycyclohexan-1-one and its derivatives involves the cleavage of the cyclohexane (B81311) ring. These ring-opening mechanisms lead to the formation of linear aliphatic acids, which are of high industrial importance.

The decomposition of this compound can directly lead to the formation of 6-Oxohexanoic acid through a ring-opening mechanism. researchgate.net This transformation involves the scission of a carbon-carbon bond within the cyclohexanone (B45756) ring structure. Research suggests this process can occur through both radical and non-radical pathways. researchgate.net The formation of 6-Oxohexanoic acid is a critical step, as it serves as a direct precursor to dicarboxylic acids like adipic acid. researchgate.net

Table 2: Products from Ring-Opening of Cyclohexane Derivatives

| Precursor | Ring-Opening Product | Significance |

| This compound | 6-Oxohexanoic Acid | Precursor to Adipic Acid researchgate.netresearchgate.net |

| 2-Hydroxycyclohexanone | Adipic Acid | Further oxidation product |

The ultimate products of the oxidative decomposition pathway are often dicarboxylic acids, most notably Adipic Acid. Adipic Acid and its corresponding anhydride (B1165640) are predominantly formed through the radical-chain oxidation of 2-hydroxycyclohexanone, which is itself a decomposition product of 2-hydroperoxycyclohexanone. researchgate.net The oxidation of 6-Oxohexanoic acid also contributes to the formation of Adipic Acid. researchgate.net This final oxidation step transforms the six-carbon ring structure into a linear six-carbon diacid, a key monomer used in the production of nylon-6,6. researchgate.net

Reactive Intermediates and Reaction Kinetics of 2 Hydroperoxycyclohexan 1 One Transformations

Characterization of Radical Intermediates in Peroxidation Systems

The peroxidation of cyclohexanone (B45756) derivatives is a radical-driven process, with several key radical intermediates governing the reaction mechanism. Electron Paramagnetic Resonance (EPR) spectroscopy is a primary tool for the detection and characterization of these paramagnetic species. nih.govnih.gov Spin trapping techniques are often employed to convert highly reactive, short-lived radicals into more stable radical adducts that can be more easily studied by EPR. nih.govresearchgate.net

In the oxidation of substrates structurally related to 2-hydroperoxycyclohexan-1-one, such as cyclohexanol (B46403) and 2-hydroxycyclohexanone, peroxyl radicals are key chain-propagating species. researchgate.net The 1-hydroxycyclohexylperoxyl radical is in a dynamic equilibrium with cyclohexanone and the hydroperoxyl radical (HO₂•). researchgate.net This equilibrium is significant in describing the kinetics of cyclohexanol oxidation. researchgate.net

EPR spectroscopy has been instrumental in characterizing peroxyl radicals in various systems. For instance, in studies of haem proteins, peroxyl radicals formed from the reaction with hydrogen peroxide have been successfully characterized at low temperatures. nih.gov While direct EPR detection of specific peroxyl radicals like the 1-hydroxy-2-oxocyclohexylperoxyl radical can be challenging due to their transient nature, the analysis of their stable adducts with spin traps provides valuable structural information. nih.govresearchgate.net

Alkyl and alkoxyl radicals are also significant participants in the transformation of this compound. The decomposition of organic hydroperoxides can lead to the formation of peroxyl, alkoxyl, and carbon-centered radicals. nih.gov The classical peroxidase mechanism is often proposed to describe the formation of peroxyl radicals, and in the case of tertiary peroxyl radicals, their self-reactions can result in the formation of alkoxyl radicals and molecular oxygen. nih.gov

Alkoxyl radicals are highly reactive intermediates that can undergo various transformations, including β-scission and internal hydrogen atom transfer reactions, which in turn lead to the formation of different carbon-centered radicals. nih.govthieme-connect.de In the context of cyclohexane (B81311) autoxidation, the cyclohexoxy radical, formed from cyclohexyl hydroperoxide, can undergo ring-opening via β-C-C cleavage to form an ω-formyl radical, which is a key step in the formation of byproducts.

The generation of alkoxyl radicals can be achieved through the homolysis or reduction of the weak O-O bond in hydroperoxides. beilstein-journals.org These radicals can then initiate selective radical cascades. beilstein-journals.org In microsomal systems, the reaction of t-butyl hydroperoxide with heme enzymes has been shown to produce both peroxyl and alkoxyl radical adducts, which were detected using EPR spin trapping. nih.gov The presence of reducing equivalents was found to favor the formation of alkoxyl and carbon-centered radical adducts. nih.gov

Investigation of Transient Carbocationic Species in Related Peroxide Rearrangements

The rearrangement of peroxides can be facilitated by the formation of transient carbocationic species, particularly under acidic conditions. nih.gov While direct observation of these carbocations is often difficult due to their high reactivity and short lifetimes, their involvement is inferred from the nature of the final products. In reactions involving carbocation intermediates, rearrangements such as hydride and alkyl shifts are common occurrences, driven by the formation of a more stable carbocation. ku.edu

For instance, in the acid-catalyzed pinacol (B44631) rearrangement of vicinal diols, a tertiary carbocation is selectively generated, which then undergoes a 1,2-alkyl shift to produce a ketone. wiley-vch.de A similar principle can be applied to the acid-catalyzed decomposition of α-hydroxyalkyl hydroperoxides. nih.gov The decomposition of these hydroperoxides is significantly accelerated in the presence of an acid, leading to the formation of an aldehyde or ketone and hydrogen peroxide. This acid-catalyzed pathway involves a substantially lower free-energy barrier compared to the uncatalyzed or water-catalyzed reactions.

The formation of a carbocation intermediate is a key step in these rearrangements. The stability of the carbocation follows the order: tertiary > secondary > primary. ku.edu Therefore, if a less stable carbocation can rearrange to a more stable one through the migration of a neighboring group (hydride or alkyl), this process is generally favored. ku.edu In the context of this compound, an acid-catalyzed rearrangement could potentially involve the formation of a carbocationic intermediate that directs the subsequent reaction pathway.

Kinetic Studies of this compound Reactivity

The reactivity of this compound is intrinsically linked to the kinetics of the elementary steps involved in its formation and decomposition. Kinetic studies, particularly those focusing on the oxidation of its precursor, 2-hydroxycyclohexanone, provide valuable insights into the rate constants of chain propagation and termination, as well as the equilibria of radical reactions. researchgate.net

In the liquid-phase oxidation of 2-hydroxycyclohexanone initiated by azobisisobutyronitrile at 323 K, the effective oxidizability parameter, k_p,eff(2k_t,eff)⁻⁰.⁵, has been determined. researchgate.net From the dependence of this parameter on the substrate concentration, the individual rate constants for chain propagation and termination have been derived. researchgate.net It has been demonstrated that the ratio of the rate constants of peroxyl radical recombination reactions with and without chain termination varies with the substrate concentration, which is attributed to the changing proportions of hydroperoxyl and organic peroxyl radicals. researchgate.net

The table below presents the calculated rate constants for the azobisisobutyronitrile-initiated oxidation of 2-hydroxycyclohexanone in a chlorobenzene (B131634) solution at 323 K. researchgate.net

| Rate Constant | Value | Units |

| k_p2 | L mol⁻¹ s⁻¹ | |

| k_p1 = k_p3 | L mol⁻¹ s⁻¹ | |

| 2k_t3 | L mol⁻¹ s⁻¹ | |

| 2k_t4 | L mol⁻¹ s⁻¹ | |

| 2k_t6 | L mol⁻¹ s⁻¹ |

Note: Specific values for these rate constants were presented in the source but require careful extraction and interpretation from the graphical and tabular data within the cited research paper. researchgate.net

The presence of a highly reactive carbonyl group in 2-hydroxycyclohexanone makes the addition of a radical to this group a likely event. researchgate.net This is in contrast to the potential addition to other species that may form during the reaction. researchgate.net The dynamic equilibrium between the α-hydroxyperoxyl radical, the resulting ketone, and the hydroperoxyl radical has been shown to be significant in describing the kinetics of cyclohexanol oxidation. researchgate.net

The table below summarizes the equilibrium constant for the addition of the hydroxyperoxyl radical to 2-hydroxycyclohexanone. researchgate.net

| Equilibrium Constant | Value | Units |

| K₃ | L/mol |

Note: The specific value for this equilibrium constant was presented in the source but requires careful extraction and interpretation from the data within the cited research paper. researchgate.net

Advanced Spectroscopic Techniques for the Analysis of 2 Hydroperoxycyclohexan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of organic molecules, including 2-Hydroperoxycyclohexan-1-one. uobasrah.edu.iq By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides detailed information about the molecular framework, connectivity, and stereochemistry.

While complete, experimentally verified NMR data for isolated this compound is not widely published due to its reactive nature, the expected chemical shifts can be predicted based on the known effects of its functional groups (a ketone, a hydroperoxy group, and an aliphatic ring). Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to assign the proton and carbon signals unequivocally in a complex spectrum. researchgate.netresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the methine proton adjacent to the hydroperoxy group (C-2), and the methylene (B1212753) protons of the cyclohexyl ring. The hydroperoxy proton (-OOH) would likely appear as a broad singlet, with its chemical shift being highly dependent on concentration and solvent. The proton at C-2 would be significantly downfield due to the deshielding effects of both the adjacent carbonyl and hydroperoxy groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would be characterized by a signal for the carbonyl carbon (C-1) at a very low field (typically >200 ppm). The carbon atom bearing the hydroperoxy group (C-2) would also be deshielded, appearing at a lower field than the other methylene carbons in the ring.

The following table presents predicted NMR chemical shifts for this compound based on data from structurally similar compounds like cyclohexanone (B45756) and 2-hydroxycyclohexanone. hmdb.cachemicalbook.com

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (C=O) | - | ~205-210 |

| C2 (CH-OOH) | ~4.0-4.5 | ~80-85 |

| C3, C4, C5 (CH₂) | ~1.6-2.5 | ~25-40 |

| C6 (CH₂) | ~2.2-2.8 | ~40-45 |

| OOH | Variable (broad singlet) | - |

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. qiboch.com For this compound, IR spectroscopy is crucial for confirming the presence of the key carbonyl (C=O) and hydroperoxy (-OOH) groups.

The analysis of reaction mixtures from cyclohexane (B81311) oxidation using techniques like in-situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy allows for real-time monitoring of the formation and consumption of intermediates. utwente.nl The appearance of a characteristic carbonyl absorption and bands associated with the hydroperoxy group can indicate the formation of this compound.

Key expected vibrational frequencies for this compound are detailed below, with comparative data from cyclohexanone. bartleby.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| Carbonyl (C=O) | Stretch | ~1710-1725 | Strong, sharp absorption, characteristic of a saturated cyclic ketone. qiboch.com |

| Hydroperoxy (O-H) | Stretch | ~3200-3600 | Broad absorption, indicating the presence of the hydroperoxy group, potentially involved in hydrogen bonding. |

| C-H (alkane) | Stretch | ~2850-3000 | Medium to strong absorptions from the CH₂ groups of the cyclohexane ring. |

| C-O | Stretch | ~1000-1200 | Absorption associated with the C-O bond of the hydroperoxy group. |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. libretexts.org For a transient species like this compound (molar mass: 130.14 g/mol ), MS is vital for confirming its presence in a reaction mixture. lookchem.com

Upon ionization, typically through electron impact (EI), the molecular ion ([M]⁺˙) of this compound would be formed. This high-energy ion would then undergo fragmentation through various pathways. The fragmentation pattern provides a unique fingerprint that aids in structural confirmation.

A plausible fragmentation pathway for this compound would involve initial cleavages such as the loss of the hydroperoxy radical (•OOH) or water (H₂O). Alpha-cleavage, the breaking of the C-C bond adjacent to the carbonyl group, is a common fragmentation pathway for ketones and would also be expected. libretexts.orgchemguide.co.uk

| Ion (Fragment) | m/z (Mass-to-Charge Ratio) | Plausible Origin |

| [C₆H₁₀O₃]⁺˙ (M⁺˙) | 130 | Molecular Ion |

| [C₆H₉O₂]⁺ | 113 | Loss of •OH |

| [C₆H₉O]⁺ | 97 | Loss of •OOH |

| [C₅H₆O₂]⁺˙ | 98 | Alpha-cleavage (loss of C₂H₄) followed by rearrangement |

| [C₅H₉O]⁺ | 85 | Alpha-cleavage (loss of •CHO) |

| [C₄H₅O]⁺ | 69 | Subsequent fragmentation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. msu.edu The technique is particularly useful for analyzing compounds with chromophores, such as conjugated systems or functional groups with non-bonding electrons.

This compound possesses a carbonyl group, which acts as a chromophore. Saturated ketones typically exhibit a weak absorption band in the UV region corresponding to an n→π* (n-to-pi-star) electronic transition. libretexts.org This transition involves the excitation of a non-bonding electron (from an oxygen lone pair) to an anti-bonding π* orbital of the carbonyl group. utoronto.ca

For this compound, a weak absorption maximum (λ_max) is expected in the range of 280-300 nm, which is characteristic of the n→π* transition in saturated cyclic ketones like cyclohexanone. researchgate.netchegg.com The presence of the hydroperoxy group is not expected to significantly shift this absorption but may influence its intensity. This spectroscopic feature can be used to detect and quantify the compound, although its low molar absorptivity (ε) requires relatively high concentrations for accurate measurement.

| Compound | Chromophore | Electronic Transition | Typical λ_max (nm) | Molar Absorptivity (ε) |

| This compound (Predicted) | C=O | n→π | ~280-300 | Low (~15-30 L mol⁻¹ cm⁻¹) |

| Cyclohexanone | C=O | n→π | ~285 | Low (~15 L mol⁻¹ cm⁻¹) |

| 2-Cyclohexen-1-one | C=C-C=O | π→πn→π | ~225~320 | High (~10,000 L mol⁻¹ cm⁻¹)Low (~20 L mol⁻¹ cm⁻¹) researchgate.netmdpi.com |

Application of Hyphenated Analytical Methods (e.g., HPLC-MS-MS) in Complex Reaction Mixtures

The analysis of complex matrices, such as the product stream from cyclohexane oxidation, often requires the combination of separation and detection techniques, known as hyphenated methods. scispace.comrsc.org High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS-MS) is an exceptionally powerful tool for this purpose, providing both separation of components and their specific identification.

In the context of analyzing this compound, an HPLC system would first separate the various oxidation products (e.g., cyclohexanol (B46403), cyclohexanone, adipic acid, and various peroxides) based on their polarity and affinity for a stationary phase. utwente.nl The eluent from the HPLC column is then directed into the mass spectrometer.

The first stage of mass spectrometry (MS1) can be used to screen for the molecular ion of the target compound (m/z 130). To confirm the identity, this parent ion is selected and subjected to collision-induced dissociation, generating a unique set of fragment ions that are analyzed in the second stage (MS2). This MS/MS fragmentation pattern serves as a highly specific fingerprint for this compound, allowing for its positive identification and quantification even at low concentrations within a complex mixture. This method is crucial for studying reaction kinetics and mechanisms where intermediates are present transiently and in small amounts.

Computational Chemistry Approaches for Understanding 2 Hydroperoxycyclohexan 1 One Reactivity

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 2-Hydroperoxycyclohexan-1-one, focusing on its electronic structure and the energetics of its transformations.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules like this compound. redalyc.org By approximating the electron density, DFT can accurately and efficiently calculate key properties that govern the molecule's reactivity. redalyc.orgchemrxiv.org DFT methods are employed to determine optimized molecular geometries, vibrational frequencies, and the energies of ground, transition, and excited states. researchgate.netarxiv.org

For this compound, DFT calculations can elucidate the distribution of electron density, identify sites susceptible to nucleophilic or electrophilic attack, and calculate bond dissociation energies, particularly for the labile O-O bond. Functionals such as B3LYP and M06-2X are commonly used to obtain reliable geometries and energetic data for organic peroxides and related oxidation products. researchgate.netacs.org These calculations are crucial for understanding the initial steps of decomposition and rearrangement reactions.

Table 1: Application of DFT Methods to this compound

| Computational Task | DFT Application | Typical Functionals | Insights Gained |

|---|---|---|---|

| Geometry Optimization | Find the lowest energy conformation of the molecule. | B3LYP, M06-2X | Provides bond lengths, bond angles, and dihedral angles for the most stable structure. |

| Electronic Properties | Calculate electron density, molecular orbitals (HOMO/LUMO), and electrostatic potential. | B3LYP, PBE | Reveals reactive sites and helps predict the nature of chemical interactions. researchgate.net |

| Energetics | Determine the relative energies of reactants, products, and transition states. | M06-2X, ωB97X-D | Calculates reaction enthalpies, activation energies, and thermodynamic stability. researchgate.net |

| Vibrational Analysis | Compute vibrational frequencies. | B3LYP | Confirms that optimized structures are true minima or transition states and allows for the calculation of zero-point vibrational energy. researchgate.net |

Ab initio (from first principles) methods provide a higher level of theory for analyzing complex reaction pathways. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, solve the electronic Schrödinger equation with fewer approximations than DFT, yielding more accurate energy predictions at a greater computational cost. acs.org

For critical reaction steps in the chemistry of this compound, such as the homolytic cleavage of the peroxide bond or concerted rearrangement mechanisms (e.g., the Korcek decomposition), high-level ab initio calculations are invaluable. acs.org Often, a hybrid approach is used where geometries are optimized using a cost-effective DFT method, and then single-point energy calculations are performed using a more accurate ab initio method like CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples). acs.orgacs.org This approach provides a benchmark for reaction barriers and helps validate the accuracy of the chosen DFT functional. acs.org

Molecular Dynamics (MD) Simulations for Conformational and Solvent Effects

While QM methods are excellent for studying static structures and specific reaction coordinates, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of this compound over time. MD simulations model the movement of atoms by solving Newton's equations of motion, providing insights into conformational flexibility and the explicit role of the solvent. nih.govmdpi.com

For a flexible molecule like this compound, the orientation of the hydroperoxy group relative to the cyclohexanone (B45756) ring can significantly influence its reactivity. MD simulations can map the conformational landscape, revealing the most populated conformers and the energy barriers between them. rsc.org Furthermore, by including explicit solvent molecules (e.g., water) in the simulation, MD can model hydrogen bonding interactions between the solvent and the hydroperoxy and carbonyl groups. These interactions can stabilize or destabilize certain conformations or transition states, thereby affecting reaction rates and mechanisms. mdpi.com

Theoretical Prediction of Reaction Intermediates and Transition State Structures

A key strength of computational chemistry is its ability to characterize highly unstable and short-lived species like reaction intermediates and transition states. researchgate.net For reactions involving this compound, computational methods can predict the structures of radical intermediates formed during decomposition or the specific geometry of a transition state that connects a reactant to a product.

For instance, in the acid-catalyzed decomposition, theoretical calculations can model the protonated intermediate and the subsequent transition state leading to ring-opening products. Similarly, for thermal decomposition, calculations can identify the transition state for the O-O bond cleavage or for concerted rearrangements. acs.org Techniques like transition state theory (TST) and variational transition state theory (VTST) can be combined with QM calculations to predict reaction rate constants from first principles. acs.orgresearchgate.net

Table 2: Computationally Characterized Species in this compound Reactions

| Species Type | Example | Computational Method | Information Obtained |

|---|---|---|---|

| Reactant Complex | This compound with a water molecule | DFT / MD | Geometry and strength of hydrogen bonds. |

| Transition State | Structure for intramolecular H-transfer | DFT (e.g., M06-2X) | Activation energy barrier, imaginary vibrational frequency confirming the transition state. acs.org |

| Intermediate | Cyclic peroxide from Korcek rearrangement | DFT / CCSD(T) | Relative stability, geometry, and electronic structure. acs.org |

| Product Complex | Adipic acid and water | DFT / MD | Final state energy, interaction with solvent. |

Mechanistic Modeling of Peroxidation and Subsequent Chemical Transformations

Computational chemistry enables the construction of comprehensive mechanistic models for the entire lifecycle of this compound, from its formation via the peroxidation of cyclohexanone to its subsequent decomposition into various products. cyberleninka.rusemanticscholar.org By calculating the energetics of multiple competing pathways, researchers can predict the major and minor products under different conditions.

Future Research Directions and Emerging Paradigms in 2 Hydroperoxycyclohexan 1 One Chemistry

Development of Novel Catalytic Systems for Selective Synthesis and Conversion

The selective synthesis and subsequent conversion of 2-Hydroperoxycyclohexan-1-one are critical for its application in chemical industries. Research is moving beyond traditional methods toward sophisticated catalytic systems that offer enhanced selectivity and efficiency.

One promising area is the development of new families of long-lived catalysts. For instance, research into the catalytic conversion of the related compound, cyclohexylhydroperoxide, has identified cobalt-based catalysts with (bis(2-pyridyl-imino)isoindolinato) ligands that are highly active and stable, allowing for selective conversion at low temperatures. hkust.edu.hk These findings provide a strong foundation for designing analogous catalysts tailored for the unique reactivity of this compound.

Furthermore, photocatalysis represents a frontier in selective synthesis. Recent studies have demonstrated the use of cobalt-enhanced photocatalytic reactions to construct complex molecular architectures under visible light. rsc.org Applying such photocatalytic strategies to the synthesis or conversion of this compound could enable novel, energy-efficient reaction pathways.

Another avenue involves the use of highly selective hydrogenation catalysts. For example, platinum-supported mesoporous materials (Pt-MCM-41) have shown exceptional performance in the selective hydrogenation of 2-cyclohexen-1-one to cyclohexanone (B45756). researchgate.net The principles guiding the design of these catalysts could be adapted to control the reduction of the ketone or hydroperoxide functional groups in this compound, directing the reaction toward desired products.

Table 1: Emerging Catalytic Systems and Their Potential Applications

| Catalytic System | Catalyst Example | Potential Application for this compound | Key Advantage |

|---|---|---|---|

| Ligand-Stabilized Metal Catalysts | Cobalt with (bis(2-pyridyl-imino)isoindolinato) ligands | Selective conversion to cyclohexanone and related products. | High activity, longevity, low-temperature operation. hkust.edu.hk |

| Photocatalysis | Cobalt-based visible light photocatalysts | Novel synthesis routes and functionalization reactions. | Energy-efficient, enables unique cycloaddition reactions. rsc.org |

Exploration of Environmental and Atmospheric Implications of Ketohydroperoxides

Ketohydroperoxides, including this compound, are recognized as important intermediates in the atmospheric oxidation of volatile organic compounds (VOCs). researchgate.net Their formation and subsequent reactions play a significant role in the evolution of secondary organic aerosols (SOAs), which have implications for air quality and climate.

These compounds are part of a larger class of reactive oxygen species (ROS) whose environmental presence is of considerable interest. The hydroxyl radical (•OH), a related ROS, is a powerful oxidizing agent that is omnipresent in the atmosphere and natural waters, reacting unselectively with a wide array of chemicals. nih.gov Understanding the sources and sinks of ketohydroperoxides is crucial for accurately modeling atmospheric chemistry. nih.gov

Advancements in In Situ Spectroscopic Methodologies for Real-time Reaction Monitoring

A deeper understanding of the reaction mechanisms involving this compound requires the ability to observe transient intermediates and reaction kinetics in real-time. Advancements in in situ spectroscopic techniques are making this possible.

Raman spectroscopy is a powerful tool for monitoring reactions involving peroxides. The characteristic O-O bond vibration, which has been identified at approximately 876 cm⁻¹ for hydrogen peroxide, provides a clear spectral signature for tracking its concentration. researchgate.net This technique can be applied to monitor the formation and consumption of the hydroperoxide group in this compound during catalytic conversion or atmospheric degradation processes.

To gain even more detailed molecular insights, advanced methodologies like two-dimensional correlation analysis Raman micro-spectroscopy (2DCOS) are being employed. researchgate.net This technique allows for the study of progressing triggers and changes in the chemical composition of a material with both spatial and temporal resolution. researchgate.net By applying 2DCOS to reactions of this compound, researchers can determine the precise sequence of bond-breaking and bond-forming events, revealing complex reaction mechanisms that are otherwise inaccessible. researchgate.net

Table 2: In Situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Provided | Application to this compound |

|---|---|---|

| Raman Spectroscopy | Real-time concentration tracking of functional groups (e.g., O-O, C=O). | Monitoring rates of formation and consumption in synthesis or degradation. researchgate.net |

Integration of Machine Learning and Artificial Intelligence for Predictive Modeling of Reactivity

The complexity of chemical reactions has spurred the integration of machine learning (ML) and artificial intelligence (AI) to predict outcomes, mechanisms, and kinetics. ijnc.ir These computational tools hold immense promise for accelerating the discovery and optimization of reactions involving this compound.

ML models, such as neural networks and random forests, can be trained on large datasets of chemical reactions to predict outcomes with high accuracy. ijnc.irsciencedaily.com A significant challenge is the need for large quantities of high-quality data, and recent work has highlighted the importance of including "negative" or failed experiments in training datasets to reduce human bias and improve model robustness. researchgate.net

Several innovative AI approaches are emerging:

Two-Stage Models: These models first use reactivity filters to prune the vast number of potential, non-productive reaction pathways before applying more complex ranking models to predict the major products. neurips.ccnips.cc This approach significantly improves computational efficiency and predictive accuracy. nips.cc

Physics-Informed AI: A new generation of AI systems, such as FlowER (Flow matching for Electron Redistribution), incorporates fundamental physical principles like the conservation of mass and electrons. mit.edu By representing reactions as a matrix of electron movements, these models avoid generating physically unrealistic outcomes (e.g., creating or deleting atoms), leading to more reliable predictions. mit.edu

These predictive tools can be applied to forecast the reactivity of this compound with novel substrates, identify optimal reaction conditions, and even discover unprecedented synthetic methods. nih.gov

Table 3: Machine Learning and AI Approaches in Predictive Chemistry

| Approach | Description | Relevance to this compound |

|---|---|---|

| Random Forest Models | An ensemble learning method that builds multiple decision trees and averages their outputs to predict reaction yields. sciencedaily.com | Predicting optimal conditions for synthesis or conversion. |

| Two-Stage Predictive Models | A machine learning implementation that first filters unlikely reactions and then ranks the remaining possibilities to identify the most probable outcome. neurips.ccnips.cc | High-throughput screening of potential reactions and reagents. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.